molecular formula C9H9BrFN3 B15091591 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole

Katalognummer: B15091591
Molekulargewicht: 258.09 g/mol
InChI-Schlüssel: DCYSMLHHXAGKPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C11H12BrFN2. It is a derivative of benzo[d][1,2,3]triazole, characterized by the presence of bromine, fluorine, and isopropyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole typically involves the reaction of N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine with sodium hydride in an aprotic solvent. The reaction mixture is heated to 40-100°C and stirred for 4-10 hours. After completion, the reaction mixture is cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,2,3]triazole derivatives .

Wirkmechanismus

The mechanism of action of 4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-6-fluoro-1-isopropyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced material development .

Eigenschaften

Molekularformel

C9H9BrFN3

Molekulargewicht

258.09 g/mol

IUPAC-Name

4-bromo-6-fluoro-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H9BrFN3/c1-5(2)14-8-4-6(11)3-7(10)9(8)12-13-14/h3-5H,1-2H3

InChI-Schlüssel

DCYSMLHHXAGKPY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=C(C(=CC(=C2)F)Br)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.